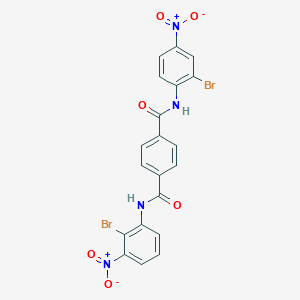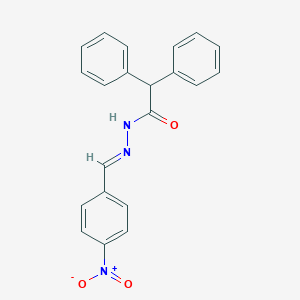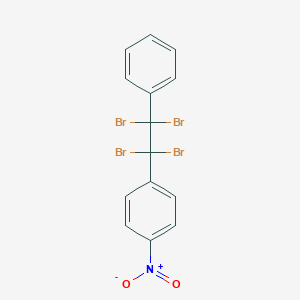
6-Methyl-2-(trifluoromethyl)chromen-4-one
Overview
Description
6-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine can yield the desired compound.
Industrial Production Methods
Industrial production of 6-methyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromenones with different functional groups.
Scientific Research Applications
6-methyl-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate the activity of specific proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-(trifluoromethyl)quinolin-4-ol
- 6-methyl-2-(trifluoromethyl)pyridine
Comparison
6-methyl-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its chromenone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMTYLOCOXMWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{3-[4-(benzoylamino)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B385799.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B385803.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B385805.png)


![2,6-ditert-butyl-4-[2,3,5-trifluoro-6-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]pyridin-4-yl]sulfanylphenol](/img/structure/B385809.png)
![ethyl 5-{2-[1-cyano-2-(methylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxylate](/img/structure/B385812.png)
![5-{2-[2-(benzylamino)-1-cyano-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxamide](/img/structure/B385814.png)

![5-{2-[1-cyano-2-(heptylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxamide](/img/structure/B385817.png)
